molecular formula C20H30F6FeP- B12111226 Decamethylferrocene hexafluorophosphate

Decamethylferrocene hexafluorophosphate

Cat. No.: B12111226
M. Wt: 471.3 g/mol
InChI Key: AXBFDADGHPAHCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Decamethylferrocene hexafluorophosphate is an organometallic compound with the chemical formula Fe(C5(CH3)5)2PF6. It is a derivative of ferrocene, where each hydrogen atom on the cyclopentadienyl rings is replaced by a methyl group. This compound is known for its stability and unique redox properties, making it a valuable reagent in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Decamethylferrocene hexafluorophosphate can be synthesized through the reaction of decamethylferrocene with hexafluorophosphoric acid. The general reaction involves the oxidation of decamethylferrocene to decamethylferrocenium, followed by the addition of hexafluorophosphate anion to form the hexafluorophosphate salt .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard laboratory techniques such as oxidation and salt formation. The process may be scaled up using appropriate industrial equipment and conditions to ensure purity and yield .

Mechanism of Action

The mechanism by which decamethylferrocene hexafluorophosphate exerts its effects involves electron transfer processes. The compound’s iron(II) core can be easily oxidized to iron(III), facilitating various redox reactions. The methyl groups on the cyclopentadienyl rings enhance its reducing power compared to ferrocene, making it a more effective redox agent .

Comparison with Similar Compounds

Uniqueness: Decamethylferrocene hexafluorophosphate is unique due to the presence of methyl groups, which increase its reducing power and stability compared to ferrocene. This makes it particularly valuable in applications requiring strong and stable redox agents .

Properties

Molecular Formula

C20H30F6FeP-

Molecular Weight

471.3 g/mol

IUPAC Name

iron(2+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene;hexafluorophosphate

InChI

InChI=1S/2C10H15.F6P.Fe/c2*1-6-7(2)9(4)10(5)8(6)3;1-7(2,3,4,5)6;/h2*1-5H3;;/q3*-1;+2

InChI Key

AXBFDADGHPAHCD-UHFFFAOYSA-N

Canonical SMILES

C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.F[P-](F)(F)(F)(F)F.[Fe+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.